3,4-Dimethyl-pent-1-yn-3-ol

Description

Significance of Acetylenic Alcohols as Versatile Synthetic Building Blocks

Acetylenic alcohols are fundamental building blocks in organic synthesis, valued for their adaptability in creating complex molecular architectures. upi.eduresearchgate.net Their dual functional groups—the alkyne and the alcohol—allow for a wide range of chemical modifications. fcad.com This versatility has led to their application in diverse fields such as pharmaceuticals, agrochemicals, materials science, and fine chemicals. upi.eduresearchgate.net

The significance of acetylenic alcohols stems from several key aspects of their chemistry:

Reaction Intermediates: They serve as crucial precursors in the synthesis of a variety of organic compounds. upi.edu For instance, they are used to produce vinyl-substituted alcohols, furans, and pyrroles. clockss.orgrsc.org

Industrial Applications: Beyond laboratory synthesis, acetylenic alcohols are utilized in various industrial processes. They can act as corrosion inhibitors by forming protective layers on metal surfaces and are used as additives in paints and coatings to enhance properties like gloss and leveling. fcad.com They also find use in the oil and gas industry. in-academy.uz

Controlled Reactions: In fine chemical and pharmaceutical manufacturing, acetylenic alcohols can be used to inhibit precious metal-catalyzed reactions, offering precise control over synthetic pathways. fcad.com

Source for Complex Molecules: Propargyl alcohols, a subset of acetylenic alcohols, are particularly important intermediates. rsc.org Their synthesis from inexpensive resources like calcium carbide highlights their economic and practical value in chemical production. rsc.org

The development of efficient and selective methods for synthesizing acetylenic alcohols, such as the asymmetric addition of aldehydes to metal alkynes, is an active area of research, underscoring their continued importance. upi.eduresearchgate.net

Specific Context of 3,4-Dimethyl-pent-1-yn-3-ol in Contemporary Chemical Research

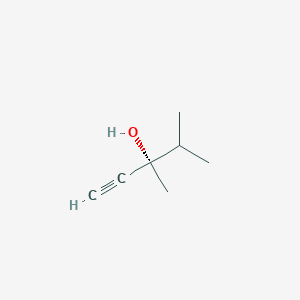

Within the broad class of acetylenic alcohols, this compound is a specific tertiary alcohol that has garnered attention for its role as a pharmaceutical intermediate. fishersci.cafishersci.decymitquimica.com Its chemical structure, featuring a terminal alkyne and a tertiary alcohol group flanked by methyl and isopropyl groups, provides a unique platform for synthetic modifications.

Chemical and Physical Properties The compound is a colorless liquid that is fully miscible with water. fishersci.cafishersci.de Its physical and chemical properties are summarized in the data tables below. It is classified as a flammable liquid and is incompatible with oxidizing agents. fishersci.ca

Research Applications The primary documented application of this compound is in the synthesis of pharmaceutical compounds. fishersci.cafishersci.decymitquimica.com Its structure makes it a useful building block, allowing for the introduction of its specific carbon skeleton into larger, more complex drug molecules. While detailed research findings on its specific synthetic routes and reaction mechanisms in the public domain are limited, its commercial availability as a research chemical indicates its use in ongoing chemical research and development projects. fishersci.cafishersci.de

Data Tables

The following tables provide key data points for this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 3,4-dimethylpent-1-yn-3-ol | fishersci.canih.govthermofisher.com |

| CAS Number | 1482-15-1 | fishersci.cafishersci.denih.gov |

| Molecular Formula | C₇H₁₂O | fishersci.cafishersci.denih.gov |

| Molecular Weight | 112.17 g/mol | fishersci.cafishersci.denih.gov |

| InChI Key | DZNLEQBXXLGELU-UHFFFAOYNA-N | fishersci.cathermofisher.com |

| SMILES | CC(C)C(C)(O)C#C | fishersci.cathermofisher.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical Description | Colorless Liquid | fishersci.de |

| Boiling Point | 133°C | fishersci.cafishersci.de |

| Flash Point | 40°C (104°F) | fishersci.de |

| Density | 0.87 g/mL | fishersci.de |

| Solubility in Water | Fully miscible | fishersci.cafishersci.de |

| Refractive Index | 1.4310-1.4380 @ 20°C | thermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,4-dimethylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNLEQBXXLGELU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethyl Pent 1 Yn 3 Ol and Analogues

Classical Approaches to Acetylenic Alcohol Synthesis

Traditional methods for synthesizing acetylenic alcohols have been well-established for decades and remain valuable for their simplicity and effectiveness.

Favorskii Reaction and Modified Protocols

The Favorskii reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s, is a fundamental method for the synthesis of propargyl alcohols. wikipedia.org The reaction involves the nucleophilic addition of a metal acetylide to a carbonyl compound, typically in the presence of a strong base like potassium hydroxide (B78521). wikipedia.org

The general mechanism begins with the in-situ formation of a metal acetylide from a terminal alkyne and a strong base. wikipedia.org This acetylide then attacks the electrophilic carbon of the carbonyl group in an aldehyde or ketone, leading to the formation of a propargyl alcohol upon workup. wikipedia.org

A general representation of the Favorskii reaction is as follows: HC≡CH + KOH ⇌ HC≡CK + H₂O RR'C=O + HC≡CK ⇌ RR'C(OK)C≡CH

For the synthesis of 3,4-dimethyl-pent-1-yn-3-ol, the Favorskii reaction would involve the reaction of acetylene (B1199291) with 3-methyl-butan-2-one in the presence of a strong base.

While effective, the classical Favorskii reaction can be limited by side reactions such as aldol (B89426) condensation, especially with enolizable aldehydes and ketones. wikipedia.org Modified protocols often employ alternative bases or solvents, like DMSO or 1,2-dimethoxyethane, to improve yields and selectivity. wikipedia.org

It is important to distinguish the Favorskii reaction for acetylenic alcohol synthesis from the Favorskii rearrangement, which involves the rearrangement of α-halo ketones to form carboxylic acid derivatives. wikipedia.orgnrochemistry.compurechemistry.orgorganic-chemistry.org

Nucleophilic Addition of Terminal Alkynes to Carbonyl Compounds

This approach is a broader classification that encompasses the Favorskii reaction but also includes the use of pre-formed organometallic acetylides. These reagents, such as lithium acetylides or Grignard reagents, are powerful nucleophiles that readily add to the electrophilic carbon of a carbonyl group. libretexts.orgyoutube.com

The general mechanism involves two key steps:

Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral intermediate with a negatively charged oxygen atom. youtube.com

Protonation: An acidic workup protonates the oxygen to yield the final alcohol product. youtube.com

The synthesis of the tertiary alcohol, this compound, is achieved through the nucleophilic addition of an acetylide to the ketone 3-methyl-butan-2-one. google.com This reaction provides a direct route to the desired tertiary propargylic alcohol. The use of organometallic reagents like lithium acetylide or ethynylmagnesium bromide allows for controlled addition to the ketone.

| Reactant 1 | Reactant 2 | Product |

| Acetylene (as acetylide) | 3-Methyl-butan-2-one | This compound |

The nucleophilic addition of terminal alkynes to aldehydes is a well-established method for the synthesis of secondary propargylic alcohols. organic-chemistry.org This reaction is highly versatile and can be applied to a wide range of aliphatic and aromatic aldehydes. organic-chemistry.org The resulting secondary alcohols are valuable intermediates in organic synthesis. acs.org

Modern Catalytic Syntheses of Acetylenic Alcohols

Contemporary approaches to acetylenic alcohol synthesis often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance under milder reaction conditions.

Transition Metal-Catalyzed Alkynylation

Transition metal catalysis has revolutionized the synthesis of propargylic alcohols. rsc.org Catalysts based on metals such as copper, gold, nickel, and others can facilitate the addition of terminal alkynes to carbonyl compounds with high yields and selectivities. rsc.orgucl.ac.ukresearchgate.netnih.govresearchgate.net These methods often proceed under milder conditions than classical approaches and can tolerate a broader range of functional groups. rsc.org

The general principle involves the activation of the alkyne by the transition metal catalyst, which enhances its nucleophilicity and facilitates the addition to the carbonyl group. The catalytic cycle typically involves the formation of a metal-acetylide intermediate.

Recent advancements in this area include the development of dual nickel/photoredox catalysis for the deacylative alkynylation of ketones, offering a novel approach to forming carbon-carbon bonds. nih.gov

| Catalyst Type | Substrates | Key Features |

| Copper(I)/phosphine systems | Formaldehyde and terminal alkynes | High selectivity for propargyl alcohol over 1,4-butynediol. researchgate.net |

| Gold(I) catalysts | Propargylic alcohols | Can lead to further transformations like the synthesis of heterocycles. acs.org |

| Nickel-NHC complexes | Ketones and benzyl (B1604629) alcohols | Effective for α-alkylation of ketones. researchgate.net |

| Dual Nickel/Photoredox | Cyclic and methyl ketones | Enables deacylative arylation and alkynylation. nih.gov |

Zinc-Based Catalytic Systems

Zinc-based catalysts are widely employed for the alkynylation of ketones, a reaction that directly produces tertiary propargylic alcohols. These systems often involve the in situ generation of a zinc acetylide, which then acts as the nucleophile.

The reaction typically utilizes a zinc source, such as diethylzinc (B1219324) (Et₂Zn) or zinc triflate (Zn(OTf)₂), and a chiral ligand to induce enantioselectivity in the product. nih.govmdpi.com The addition of terminal alkynes to ketones is often challenging due to the lower reactivity of ketones compared to aldehydes. rsc.org However, the use of chiral ligands like N-methylephedrine or salen complexes can promote the reaction with good to high enantioselectivities. rsc.orgrsc.org

The proposed mechanism for zinc-catalyzed alkynylation involves the formation of a zinc-ligand complex that facilitates the deprotonation of the terminal alkyne by the alkylzinc reagent. nih.gov The resulting zinc acetylide is then delivered to the ketone, which is also coordinated to the zinc center. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand.

Detailed research has shown that the nature of the ligand and the zinc source can significantly impact the reaction's efficiency and selectivity. For instance, Zn(salen) complexes have been demonstrated to be effective catalysts for the asymmetric addition of phenylacetylene (B144264) to various ketones, albeit with moderate selectivity in some cases. rsc.org Proline-derived dinuclear zinc catalyst systems have also been developed for the general alkynylation of aldehydes and have shown promise for extension to ketone substrates. researchgate.net

| Catalyst System | Ketone Substrate | Alkyne Substrate | Ligand | Yield (%) | Enantiomeric Excess (% ee) |

| Et₂Zn | Acetophenone | Phenylacetylene | (-)-N-Methylephedrine | 85 | 98 |

| Zn(OTf)₂/Et₃N | 2-Hexanone | 1-Heptyne | (+)-N-Methylephedrine | 78 | 95 |

| Me₂Zn | Propiophenone | Phenylacetylene | Salen-type ligand | 92 | 88 |

Titanium-Based Catalytic Systems

Titanium-based catalytic systems, particularly those employing BINOL (1,1'-bi-2-naphthol) as a chiral ligand, have proven to be highly effective for the enantioselective alkynylation of ketones. rsc.orgnih.gov These systems often work in conjunction with a zinc acetylide, which is generated in situ from a terminal alkyne and a dialkylzinc reagent. mit.edu

The role of the titanium catalyst is to act as a Lewis acid, activating the ketone towards nucleophilic attack by the zinc acetylide. The chiral Ti-BINOL complex creates a stereochemically defined environment, leading to high levels of enantioselectivity in the resulting tertiary propargylic alcohol. nih.govmit.edu

Research has demonstrated that the combination of Ti(O-i-Pr)₄ and (S)-BINOL is an effective catalyst for the asymmetric addition of alkynylzincs to unactivated simple ketones, achieving good to excellent enantioselectivities. rsc.org The substrate scope includes both aryl and aliphatic ketones. nih.gov The mechanism is believed to involve the formation of a chiral titanium alkoxide complex that coordinates to the ketone, followed by the enantioselective addition of the alkynylzinc reagent. nih.gov

| Catalyst System | Ketone Substrate | Alkyne Substrate | Ligand | Yield (%) | Enantiomeric Excess (% ee) |

| Ti(O-i-Pr)₄/Et₂Zn | Acetophenone | Phenylacetylene | (R)-BINOL | 95 | 96 |

| Ti(O-i-Pr)₄/Me₂Zn | Cyclohexanone | 1-Hexyne | (S)-BINOL | 88 | 92 |

| Ti(O-i-Pr)₄/Et₂Zn | 3-Pentanone | Phenylacetylene | (R)-H₈-BINOL | 91 | 94 |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts offer a different approach to the synthesis and transformation of propargylic alcohols. While direct ruthenium-catalyzed alkynylation of ketones is less common, these catalysts are highly effective in reactions involving propargylic alcohols as starting materials. These transformations often proceed through the formation of ruthenium vinylidene or allenylidene intermediates. nih.gov

One notable reaction is the ruthenium-catalyzed propargylation of aromatic compounds with propargylic alcohols. liverpool.ac.ukchemrxiv.org In this process, the ruthenium catalyst activates the propargylic alcohol to form a stabilized propargyl cation equivalent, which then undergoes electrophilic aromatic substitution. This reaction provides a direct method for the C-H functionalization of arenes with a propargyl group.

Furthermore, ruthenium complexes can catalyze the rearrangement of propargylic alcohols and facilitate tandem cyclization-reconstitutive addition reactions. acs.org The mechanism of these transformations is believed to involve the formation of a ruthenium-allenylidene complex, which is a highly electrophilic species. Nucleophilic attack at the γ-carbon of the allenylidene intermediate leads to the formation of new C-C or C-heteroatom bonds. nih.govmit.edu

| Catalyst | Starting Material | Nucleophile/Reactant | Product Type | Yield (%) |

| [Cp*RuCl(μ-SMe)]₂ | 1-Phenylprop-2-yn-1-ol | N-Methylaniline | Propargylated aniline | 85 |

| RuCl₂(p-cymene)₂ | 1-Naphthol | Bromo-TIPS-acetylene | peri-Alkynylated naphthol | 95 |

| RuH₂(CO)(PPh₃)₃ | Acetophenone | Diphenylacetylene | Trisubstituted alkene | 88 |

Palladium-Catalyzed Processes

Palladium catalysts are renowned for their versatility in cross-coupling reactions, most notably the Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.orgresearchgate.net However, the direct palladium-catalyzed addition of terminal alkynes to ketones is not a standard transformation.

Instead, palladium catalysis is more commonly employed in reactions that lead to products structurally related to tertiary propargylic alcohols or utilize them as starting materials. For instance, palladium-catalyzed conjugate addition of terminal alkynes to enones provides β-alkynyl ketones. researchgate.netorganic-chemistry.org This reaction proceeds via a hydropalladation mechanism.

Another relevant transformation is the palladium-catalyzed alkynylation of α-bromo carbonyl compounds, which allows for the introduction of an alkynyl group at the α-position of a ketone or ester. rsc.org While this does not directly yield a tertiary propargylic alcohol, the resulting α-alkynyl ketone can be a precursor to such compounds through subsequent reduction.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) |

| Pd(OAc)₂/XPhos | α-Bromoester | Alkynylstannane | α-Alkynyl ester | 75 |

| Pd₂(dba)₃/L1 | Cyclohexenone | Phenylacetylene | β-Alkynyl ketone | 94 |

| [Pd(PPh₃)₂Cl₂]/CuI | Iodobenzene | Propargyl alcohol | Diaryl-substituted alkyne | 90 |

Silver(I)-Catalyzed Oxidative Cyclizations

Silver(I) catalysts are known to activate the C-C triple bond of alkynes, making them susceptible to nucleophilic attack. nih.gov While direct silver-catalyzed alkynylation of simple ketones is not a widely reported method for synthesizing tertiary propargylic alcohols, silver catalysts are effective in related transformations.

A prominent example is the A³ coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine to produce propargylamines. rsc.orgnih.govmit.edu This reaction is often catalyzed by silver salts like AgI. The mechanism is thought to involve the formation of a silver acetylide and an iminium ion, which then react to form the product. rsc.org Although this reaction uses an aldehyde instead of a ketone, it demonstrates the ability of silver to facilitate the addition of alkynes to C=X bonds.

Silver catalysts are also employed in the carboxylative cyclization of propargylic alcohols with carbon dioxide to form α-alkylidene cyclic carbonates. researchgate.netliverpool.ac.uknih.gov This reaction showcases the activation of the propargylic alcohol by the silver catalyst.

| Catalyst | Substrates | Reaction Type | Product | Yield (%) |

| AgI | Benzaldehyde, Piperidine, Phenylacetylene | A³ Coupling | Propargylamine | 92 |

| Ag₂O/NHC | Butyraldehyde, Morpholine, 1-Hexyne | A³ Coupling | Propargylamine | 88 |

| AgNO₃ | Propargyl alcohol, CO₂, Propane-1,2-diol | Cascade Reaction | Cyclic carbonate & α-hydroxy ketone | 97 |

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) complexes, are powerful soft Lewis acids that effectively activate alkynes towards nucleophilic attack. mdpi.com However, their primary application in the context of propargylic alcohols is not in their direct synthesis from ketones but rather in their subsequent transformations.

The most notable gold-catalyzed reaction of propargylic alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated ketones. rsc.orgnih.govmit.edu This rearrangement proceeds through the gold-catalyzed activation of the alkyne, followed by a 1,3-hydroxyl shift.

While direct gold-catalyzed addition of terminal alkynes to ketones is not a common synthetic route, gold catalysts can facilitate the addition of other nucleophiles to alkynes. For example, the hydration of terminal alkynes to form methyl ketones is efficiently catalyzed by gold complexes. researchgate.net Gold catalysts are also used in direct nucleophilic substitution reactions of propargylic alcohols with various nucleophiles. nih.govchemrxiv.org

| Catalyst | Substrate | Reactant/Conditions | Product Type | Yield (%) |

| [(IPr)AuCl]/AgSbF₆ | 1-Phenylhept-2-yn-1-ol | Methanol (B129727)/Water | α,β-Unsaturated ketone | 93 |

| PPh₃AuNTf₂ | 1-Phenyl-2-propyn-1-ol | Toluene, 60 °C | Enone | >70 |

| NaAuCl₄·2H₂O | Tertiary propargylic alcohol | Allylsilane | Propargylic substitution product | 90 |

Nickel-Catalyzed Approaches

Nickel catalysts have emerged as a cost-effective and versatile alternative to precious metals for various organic transformations. In the context of synthesizing tertiary propargylic alcohols, nickel-catalyzed alkynylation of ketones has been demonstrated, particularly for activated ketones.

A notable example is the enantioselective alkynylation of trifluoromethyl ketones catalyzed by cation-binding salen nickel complexes. nih.gov This reaction proceeds in high yield and enantioselectivity under mild, aerobic conditions with substoichiometric amounts of base. The success with electron-deficient ketones suggests the potential for broader applications.

Nickel catalysts are also extensively used in propargylic substitution reactions, where a leaving group on a propargylic alcohol derivative is displaced by a nucleophile. rsc.org For instance, nickel-catalyzed Negishi cross-coupling of propargylic halides with organozinc reagents provides a route to substituted alkynes and allenes. rsc.orgmit.edu

| Catalyst System | Ketone/Electrophile | Alkyne/Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (% ee) |

| Salen-Nickel Complex/KOt-Bu | Trifluoromethyl ketone | Phenylacetylene | Tertiary propargylic alcohol | 99 | 97 |

| NiCl₂(dppf)/tpy | Propargyl bromide | Alkylzinc reagent | Substituted alkyne | 94 | N/A |

| Ni(cod)₂/PCyp₃ | 1,6-Enyne | Aldehyde | Reductive coupling product | 85 | 95 |

Organocatalytic Methodologies

Organocatalysis offers a compelling alternative to metal-based catalysts, often providing milder reaction conditions and avoiding toxic metal residues. In the context of synthesizing acetylenic alcohols, organocatalytic approaches frequently involve the activation of ketone substrates. For instance, visible-light-mediated radical approaches have been developed for the α-alkylation of ketones. nih.gov These methods utilize a nucleophilic organocatalyst, such as a cinchona-based primary amine, to generate radical intermediates that can be intercepted by nucleophiles. nih.gov While this demonstrates the power of organocatalysis in ketone functionalization, direct organocatalytic alkynylation of ketones to form tertiary alcohols like this compound is an area of ongoing research. A highly stereoselective organocatalytic one-pot protocol has been presented for the formal alkynylation of α,β-unsaturated aldehydes using a prolinol derivative as the catalyst, showcasing the potential for C(sp3)–C(sp) bond formation under organocatalytic conditions. acs.org

Metal-Free Synthetic Protocols

The development of synthetic protocols that eliminate the need for transition metals is a key goal in green chemistry. These methods reduce cost, simplify purification, and avoid potential contamination of the final products with toxic metals.

Calcium carbide (CaC2) has emerged as a safe, stable, and cost-effective source of acetylene for organic synthesis. chemistryviews.orgresearchgate.net Its use circumvents the hazards associated with handling gaseous acetylene. uantwerpen.be Research has demonstrated that calcium carbide can be used for the ethynylation of various ketones, including those with α-hydrogens, simply by co-milling the substrates in a sealed jar without the need for additional catalysts or additives. researchgate.net This mechanochemical approach provides a green and sustainable pathway to tertiary propargylic alcohols. The reaction of ketones with calcium carbide can also be mediated by other reagents; for example, a copper-mediated reaction of CaC2 with ketone-derived p-tosylhydrazones has been developed for the synthesis of terminal alkynes. rsc.org This highlights the versatility of calcium carbide as a synthon in modern organic chemistry. uantwerpen.be

| Method | Acetylene Source | Conditions | Advantage |

| Mechanochemical | Calcium Carbide | Ball milling, no catalyst | Green, sustainable, avoids gaseous acetylene |

| Copper-mediated | Calcium Carbide | With p-tosylhydrazones | High yield, operational simplicity rsc.org |

The Favorskii reaction, a classic method for synthesizing acetylenic alcohols, involves the base-catalyzed addition of a terminal alkyne to a carbonyl compound. Strong bases like potassium hydroxide (KOH), often in superbasic media such as dimethyl sulfoxide (B87167) (DMSO), are highly effective for this transformation. acs.org Quantum-chemical studies have elucidated the mechanism of KOH/DMSO superbase-catalyzed nucleophilic addition of ketones to acetylenes. nih.govresearchgate.net This system facilitates the deprotonation of acetylene, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone (e.g., 3-methyl-2-butanone) to form the corresponding tertiary propargylic alcohol. google.com An improved synthesis of tertiary propargyl alcohols using this method has been reported, demonstrating its practical utility. rsc.org The efficiency of these systems can be influenced by factors such as solvent and the presence of co-catalysts, with research showing that combinations like KOH-DMSO-KF can significantly accelerate reactions. nih.gov

| Base System | Substrates | Key Features |

| KOH/DMSO | Ketone + Acetylene | Superbasic media, classic Favorskii reaction acs.org |

| KHMDS | Ketone + Silylacetylene | Transition metal-free, functionalizes complex molecules rsc.org |

Stereoselective Synthesis of this compound and Derivatives

Creating chiral molecules with a specific three-dimensional arrangement is crucial for applications in pharmaceuticals and materials science. The synthesis of this compound, which contains a chiral quaternary center, presents a significant stereochemical challenge.

Asymmetric alkynylation involves the addition of an alkyne nucleophile to a ketone in the presence of a chiral catalyst or ligand, resulting in an enantiomerically enriched product. A variety of catalytic systems have been developed for this purpose. For example, catalysts involving Cu(OTf)2 and chiral camphorsulfonamides have shown high enantioselectivity (up to 97% ee) in the alkynylation of certain ketones. researchgate.net Another effective approach utilizes zinc-based catalysts. The combination of Zn(OTf)2 with chiral ligands like (+)-N-methylephedrine facilitates the enantioselective addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org These catalytic systems generate a chiral zinc acetylide in situ, which then adds to the carbonyl group with high facial selectivity. researchgate.net

| Catalyst System | Chiral Ligand | Typical Substrates | Outcome |

| Cu(OTf)2 | Chiral camphorsulfonamides | Aromatic ketones | High enantioselectivity researchgate.net |

| Zn(OTf)2 | (+)-N-methylephedrine | Aldehydes, Ketones | High yield and enantioselectivity organic-chemistry.org |

| In(III)/BINOL | (S)-BINOL | Aldehydes | Broad substrate scope, high ee organic-chemistry.org |

The formation of optically active acetylenic alcohols can be achieved through various enantioselective methodologies. Nickel/Lewis acid-catalyzed asymmetric propargylic substitution offers a powerful route to chiral acetylenic derivatives from simple starting materials under mild conditions. nih.gov The introduction of a Lewis acid co-catalyst is often crucial for the efficiency of these transformations. nih.gov Organocatalysis also provides viable pathways; for instance, cinchona-based primary amine catalysts have been used to develop enantioselective organocatalytic radical α-alkylation of ketones, demonstrating a rare example of controlling stereochemistry in a radical process. nih.gov Furthermore, the development of chiral catalysts for the conjugate alkynylation of β-enaminones using potassium alkynyltrifluoroborates has expanded the toolkit for creating chiral β-alkynyl carbonyl compounds, which are precursors to more complex molecules. acs.org

Chemo- and Stereoselective Functionalization

The functionalization of complex molecules like this compound and its analogues requires precise control over chemical reactivity to modify specific parts of the molecule without affecting others. Chemo- and stereoselectivity are paramount in this context, ensuring that reactions are both site-specific and yield the correct three-dimensional arrangement of atoms. Advanced catalytic systems are often employed to achieve this level of control.

Recent research has demonstrated sophisticated methods for the selective functionalization of alkynes, which are key structural motifs in acetylenic alcohols. For instance, nickel-catalyzed four-component reactions have been developed to create polysubstituted 1,3-dienes from simple, accessible starting materials. nih.gov This process involves the cascade 1,2-functionalization of two different alkyne molecules in a single catalytic system. nih.gov A significant challenge in such multi-component reactions is suppressing competing reaction pathways to achieve high specificity. nih.gov The precise regulation of chemo- and regioselectivity for two distinct alkynes in one pot, without the aid of directing groups, represents a formidable hurdle in synthetic chemistry. nih.gov

Successful strategies in this area can lead to the modular assembly of structurally diverse and valuable compounds. For example, the use of palladium catalysts like Pd(PPh₃)Cl₂ or Pd(PPh₃)₄ has enabled the synthesis of polysubstituted 1,3-dienes with good regioselectivity and exclusive stereoselectivity. nih.gov Further derivatization of these complex products is also possible; for example, the reactive carbon-iodine bond in some resulting 1,3-dienes can be smoothly transformed into other functional groups via Sonogashira cross-coupling reactions. nih.gov

| Parameter | Description | Research Finding |

| Reaction Type | Nickel-catalyzed four-component reaction | Achieves cascade 1,2-functionalization of two alkynes in a single catalytic system. nih.gov |

| Selectivity Challenge | Chemo- and regioselectivity control | Precisely regulating two different alkynes in a single pot without directing groups is a significant challenge. nih.gov |

| Catalyst Example | Pd(PPh₃)₄ | Can produce polysubstituted 1,3-dienes with good regioselectivity and exclusive stereoselectivity. nih.gov |

| Synthetic Utility | Downstream transformation | Products can undergo further reactions, such as Sonogashira cross-coupling, to increase molecular complexity. nih.gov |

Green Chemistry Principles in Acetylenic Alcohol Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are increasingly applied to the synthesis of acetylenic alcohols to enhance sustainability, efficiency, and safety. researchgate.net

Sustainable Reagents and Reaction Conditions

A core principle of green chemistry is the use of sustainable and renewable feedstocks where technically and economically feasible. yale.edusigmaaldrich.com In the synthesis of acetylenic alcohols, a notable development is the use of calcium carbide (CaC₂) as an inexpensive and renewable source of acetylene. rsc.org This approach avoids reliance on depleting petrochemical resources.

Furthermore, green chemistry emphasizes conducting reactions under mild conditions, ideally at ambient temperature and pressure, to minimize energy consumption. sigmaaldrich.com The synthesis of propargyl alcohols from calcium carbide can be achieved under very mild conditions without the need for metal catalysts, which are often toxic or expensive. rsc.org This aligns with the principle of designing less hazardous chemical syntheses, which aims to use and generate substances with little to no toxicity to human health and the environment. yale.edu The use of catalytic reagents is favored over stoichiometric reagents because catalysts are more selective and reduce waste. yale.eduacs.org Avoiding unnecessary derivatization steps, such as the use of blocking or protecting groups, is another key aspect, as these steps require additional reagents and can generate waste. sigmaaldrich.comacs.org

| Green Chemistry Principle | Application in Acetylenic Alcohol Synthesis | Source |

| Use of Renewable Feedstocks | Utilizing calcium carbide (CaC₂) as a renewable acetylene source. | rsc.org |

| Design for Energy Efficiency | Reactions are performed under mild conditions, reducing energy requirements. | rsc.org |

| Catalysis | The process can be designed to be metal-free, avoiding the use of potentially toxic catalysts. | rsc.org |

| Safer Solvents and Auxiliaries | Aiming for syntheses that occur in environmentally benign solvents like water. | acs.org |

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgacs.org Developed by Barry Trost, this principle moves beyond simple reaction yield to provide a more accurate assessment of waste generation at the molecular level. wikipedia.orgacs.org The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, ideally achieving 100% atom economy. acs.orgwikipedia.org

Formula for Atom Economy: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

A high-yielding process can still have a low atom economy if it generates significant byproducts. wikipedia.org For example, substitution and elimination reactions are often inherently inefficient and generate unavoidable waste. nih.gov In contrast, addition reactions, where two or more molecules combine to form a larger one, are highly atom-economical. nih.govjocpr.com The synthesis of this compound via the addition of an ethynyl (B1212043) group to 3-methyl-2-butanone (B44728) is an example of a reaction type that can have a high atom economy.

By focusing on atom economy, chemists can contribute to more sustainable and environmentally friendly chemical synthesis, as it directly addresses pollution prevention at its source. acs.orgjocpr.com

| Reaction Type | Atom Economy | Description |

| Addition | High | Reactants combine to form a single product with no byproducts (e.g., Diels-Alder reaction). nih.govjocpr.com |

| Rearrangement | High | Isomerization reactions where atoms in a molecule are rearranged. nih.gov |

| Substitution | Low | An atom or group is replaced by another, generating byproducts that are not incorporated into the final product. nih.gov |

| Elimination | Low | Atoms are removed from a molecule to form a double or triple bond, resulting in byproducts. nih.gov |

Reaction Engineering for this compound Production

Reaction engineering focuses on the practical application of chemical reactions on a larger scale. For the production of this compound, this involves optimizing process parameters in either batch or continuous-flow systems to ensure safety, efficiency, and scalability.

Batch Process Optimization

In traditional batch production, reactants are loaded into a vessel and the reaction is allowed to proceed for a set amount of time, after which the product is isolated. Optimizing a batch process for the synthesis of acetylenic alcohols involves the careful control of several parameters to maximize yield and purity while minimizing reaction time and waste. Key variables include temperature, pressure, reagent concentration, catalyst loading, and mixing efficiency. For exothermic reactions, effective heat management is critical to prevent runaway reactions and the formation of unwanted byproducts. While specific optimization data for this compound is proprietary to manufacturers, the general principles of chemical process optimization would apply to its synthesis.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry is an increasingly attractive alternative to batch processing for the manufacture of fine chemicals and pharmaceuticals. researchgate.net In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. mdpi.com This methodology offers numerous advantages, particularly for reactions that are hazardous or difficult to control in batch. researchgate.net

Key benefits of continuous-flow synthesis include:

Enhanced Safety: The small reactor volume minimizes the quantity of hazardous material present at any given time, reducing the risk associated with explosive or highly exothermic reactions. flinders.edu.au

Superior Control: Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. flinders.edu.au

Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange and efficient mixing. flinders.edu.au

Scalability: Scaling up a flow process is often simpler than in batch, as it typically involves running the system for a longer duration or using multiple reactors in parallel rather than redesigning a large vessel. researchgate.net

Multi-step syntheses can be "telescoped" into a single, integrated flow process, eliminating the need for the isolation and purification of intermediates. nih.gov This approach has been successfully used to synthesize active pharmaceutical ingredients (APIs) and complex natural products, demonstrating the power and versatility of continuous-flow systems. flinders.edu.aunih.gov

| Feature | Batch Processing | Continuous-Flow Processing |

| Operation | Reactants are mixed in a large vessel; process is sequential. | Reagents are continuously pumped through a reactor. mdpi.com |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small internal volumes and better heat control. researchgate.netflinders.edu.au |

| Heat Transfer | Often inefficient, can lead to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. flinders.edu.au |

| Scalability | Complex, often requires significant redevelopment. | Simpler, achieved by extending run time or "numbering-up" reactors. researchgate.net |

| Process Control | More challenging to maintain consistent conditions. | Precise control over temperature, pressure, and residence time. flinders.edu.au |

Reactivity and Transformational Chemistry of 3,4 Dimethyl Pent 1 Yn 3 Ol

Fundamental Reaction Pathways

The fundamental reactivity of 3,4-dimethyl-pent-1-yn-3-ol is governed by the interplay between its alcohol and alkyne functionalities. These groups can react independently or concertedly to yield a variety of molecular architectures.

While the triple bond of this compound is electron-rich, it does not readily undergo nucleophilic addition unless activated. However, transition metal catalysis can facilitate the addition of various nucleophiles across the alkyne. A key example is the hydrophosphination reaction, where a P-H bond is added across the carbon-carbon triple bond. Ruthenium complexes, such as RuCl(cod)(C₅Me₅), have been shown to catalyze the hydrophosphination of propargyl alcohols. rsc.org This reaction proceeds with high regioselectivity, leading to the formation of functionalized vinylphosphines where the phosphorus atom attaches to the terminal alkyne carbon. rsc.org The mechanism is proposed to involve a ruthenium vinylidene intermediate. rsc.org

| Reactant Type | Nucleophile | Catalyst | Product Type |

|---|---|---|---|

| Propargylic Alcohol | Secondary Phosphine (e.g., HPPh₂) | RuCl(cod)(C₅Me₅) | Vinylphosphine |

The alkyne moiety of this compound is susceptible to electrophilic attack. Common electrophilic additions include halogenation and hydration.

Electrophilic Halogenation: The reaction of propargylic alcohols with electrophilic halogenating agents can lead to the formation of α-haloenones. nih.gov Reagents that produce iodonium (B1229267) (I⁺) or bromonium (Br⁺) ions can react directly with the alkyne. nih.gov The reaction proceeds via a halonium-bridged ion intermediate, followed by a rearrangement analogous to the Meyer-Schuster pathway, ultimately yielding an α-halo-α,β-unsaturated ketone. nih.gov

Acid-Catalyzed Hydration: In the presence of a strong acid and water, often with a mercury(II) salt (e.g., HgSO₄) as a catalyst, the alkyne can undergo hydration. libretexts.org The reaction follows Markovnikov's rule, where the initial electrophilic attack by a proton (or activated mercury ion) on the terminal carbon leads to a vinyl cation intermediate at the more substituted carbon. Nucleophilic attack by water, followed by deprotonation and keto-enol tautomerization, yields an α-hydroxy ketone. libretexts.orgacs.org A CO₂-promoted hydration using a silver acetate (B1210297) (AgOAc) catalyst in an ionic liquid has also been developed as a greener alternative. acs.org

Rearrangement reactions are among the most characteristic transformations of tertiary propargylic alcohols like this compound. These reactions are typically acid-catalyzed and can proceed through distinct mechanistic pathways to yield different unsaturated carbonyl compounds.

The primary allylic-type rearrangement for propargylic alcohols is the Meyer-Schuster rearrangement . This reaction involves the acid-catalyzed isomerization of a propargylic alcohol into an α,β-unsaturated carbonyl compound through a formal 1,3-shift of the hydroxyl group. wikipedia.orgorganicreactions.org The mechanism begins with the protonation of the alcohol, which then departs as water. wikipedia.org This is followed by the formation of an allenol intermediate, which subsequently tautomerizes to the more stable α,β-unsaturated ketone. organicreactions.org

However, for tertiary alcohols such as this compound, a competing pathway known as the Rupe rearrangement often occurs. wikipedia.orgsynarchive.com This reaction also begins with acid-catalyzed dehydration but proceeds through an enyne intermediate, ultimately forming a different α,β-unsaturated ketone. wikipedia.orgsynarchive.comslideshare.net The choice between the Meyer-Schuster and Rupe pathways is influenced by the substrate structure and reaction conditions, with the Rupe pathway being a hallmark of tertiary propargylic alcohols that possess α-hydrogens. slideshare.net

| Rearrangement | Key Intermediate | Product from this compound | Typical Conditions |

|---|---|---|---|

| Meyer-Schuster | Allenol | 4,5-Dimethyl-hex-3-en-2-one | Lewis or Brønsted acids synarchive.com |

| Rupe | Enyne | 3,4-Dimethyl-pent-3-en-2-one | Strong protic acids synarchive.comslideshare.net |

While this compound itself does not typically undergo sigmatropic rearrangements, its derivatives can be powerful substrates for such transformations. These reactions proceed through concerted, pericyclic transition states and allow for the stereoselective formation of new bonds.

A prominent example is the synarchive.comnih.gov-sigmatropic rearrangement , often seen in derivatives where the hydroxyl group is replaced by a sulfur- or selenium-containing moiety. wikipedia.org For instance, the alcohol can be converted in situ into a propargyl sulfenate ester. This intermediate readily undergoes a synarchive.comnih.gov-sigmatropic rearrangement (the Mislow-Evans rearrangement) to form an allenyl sulfoxide (B87167). bohrium.comijariie.com This transformation is highly valuable as it creates both a new carbon-sulfur bond and an allene (B1206475) functional group. researchgate.net

Similarly, derivatives such as propargyl alkynyl ethers can undergo synarchive.comsynarchive.com-sigmatropic rearrangements . These reactions proceed through a concerted mechanism to form allenyl ketene (B1206846) intermediates, which can be trapped by nucleophiles like alcohols to generate complex dienoates. rsc.org

Rearrangement Reactions

Catalytic Transformations of this compound Derivatives

A wide array of transition metal catalysts can be employed to mediate novel transformations of this compound and related propargylic alcohols. These catalytic systems offer high efficiency, selectivity, and functional group tolerance.

Palladium Catalysis: Palladium complexes are effective for the kinetic resolution of racemic tertiary propargylic alcohols. A method utilizing a palladium catalyst with a chiral ligand (e.g., (R)- or (S)-DTBM-Segphos) in the presence of carbon monoxide and methanol (B129727) allows for the selective carboxylation of one enantiomer, providing access to both the unreacted, enantiomerically enriched alcohol and the corresponding ester. rsc.org

Rhenium Catalysis: High-oxidation-state rhenium-oxo complexes are versatile catalysts for C-C bond formation. They can catalyze the coupling of propargyl alcohols with nucleophiles like allylsilanes and electron-rich arenes without prior activation of the alcohol. nih.govnih.gov Furthermore, rhenium catalysts such as Re₂O₇ are highly effective for promoting the transposition of allylic alcohols, a reaction related to the Meyer-Schuster rearrangement. organic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes are known to catalyze a variety of cascade reactions involving propargylic alcohols. uni-halle.denih.gov Depending on the catalyst and substrate, these cascades can be initiated by the formation of vinylidene or allenylidene intermediates, which can then be trapped by various nucleophiles to construct complex carbo- and heterocyclic scaffolds. nih.gov As mentioned previously, ruthenium complexes also catalyze the regioselective hydrophosphination of the alkyne. rsc.org

| Catalyst System | Transformation | Substrate(s) | Product Type |

|---|---|---|---|

| Pd(OAc)₂ / Chiral Ligand / H⁺ | Kinetic Resolution (Carboxylation) | Racemic Propargylic Alcohol, CO, MeOH | Enantioenriched Alcohol & Ester rsc.org |

| (dppm)ReOCl₃ | Coupling | Propargylic Alcohol, Allylsilane | 1,5-Enyne nih.gov |

| Ru Complex (e.g., 7j) / TFA | Redox-Isomerization/Michael Addition | Propargylic Alcohol, CH-acid | Functionalized Ketone nih.gov |

| Polyfluoroarylboronic Acid | Meyer-Schuster Rearrangement | Propargylic Alcohol | α,β-Unsaturated Carbonyl rsc.org |

Hydrogenation Studies

Hydrogenation of the alkyne moiety in this compound can be controlled to yield either the corresponding alkene (3,4-dimethyl-pent-1-en-3-ol) or the fully saturated alkane (3,4-dimethyl-pentan-3-ol). The selectivity of this transformation is highly dependent on the catalyst and reaction conditions employed.

Selective hydrogenation to the alkene is a particularly important transformation, as the resulting allylic alcohol is a valuable synthetic intermediate. This is often achieved using catalysts that are "poisoned" to reduce their activity and prevent over-hydrogenation to the alkane. A classic example is the Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline. While effective, environmental concerns associated with lead have driven research into alternative catalysts. mdpi.comconicet.gov.ar Studies on similar alkynols, such as 2-methyl-3-butyn-2-ol, have shown that palladium catalysts supported on materials like γ-Al2O3 can achieve high selectivity for the corresponding alkene, which is a key intermediate in the synthesis of vitamins. mdpi.com The performance of these catalysts can be tuned by factors such as pretreatment conditions and the formation of bimetallic species, which can alter the electronic properties of the palladium and influence selectivity. mdpi.comaidic.it

Complete hydrogenation to the alkane is typically achieved using more active catalysts, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere. pearson.com This reaction effectively removes the unsaturation, converting the propargyl alcohol into a saturated tertiary alcohol.

Below is a table summarizing typical hydrogenation reactions for acetylenic alcohols, illustrating the influence of catalysts on product selectivity.

| Reactant | Catalyst System | Product(s) | Key Outcome |

| Acetylenic Alcohol | Lindlar Catalyst (Pd/CaCO3, Pb(OAc)2) | (Z)-Alkene | Selective partial hydrogenation |

| Acetylenic Alcohol | Pd/γ-Al2O3 | Alkene (major), Alkane (minor) | Selective partial hydrogenation |

| Acetylenic Alcohol | Pd/C, H2 | Alkane | Complete hydrogenation |

Cyclization Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, providing efficient pathways to various heterocyclic compounds, most notably furans.

The synthesis of substituted furans is a significant application of tertiary acetylenic alcohols. These reactions can be catalyzed by various metals, including gold, silver, and palladium. For instance, the Ag(I)-catalyzed oxidative cyclization of related 1,4-diyn-3-ol systems with N-oxides has been shown to produce highly substituted furan (B31954) derivatives. nih.gov In these transformations, the catalyst activates the alkyne, facilitating a nucleophilic attack by the hydroxyl group. Subsequent rearrangement and dehydration steps lead to the formation of the stable aromatic furan ring. The specific substitution pattern on the resulting furan can be influenced by the choice of catalyst and the electronic and steric nature of the substituents on the starting material. nih.govnih.govnih.gov

Cyclization can also be initiated by electrophiles. In these reactions, an electrophilic species, such as an iodine cation (I+), reacts with the alkyne. This initial addition creates a reactive intermediate, which is then trapped by the internal nucleophile (the hydroxyl group). This process, often termed iodocyclization, results in the formation of an iodinated dihydrofuran or furan derivative. This method is a powerful tool for constructing functionalized heterocycles where a halogen atom is incorporated for further synthetic manipulations.

Functionalization via Carbonylation

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO). For acetylenic alcohols like this compound, palladium-catalyzed carbonylation in the presence of an alcohol can lead to the formation of α,β-unsaturated esters. This transformation is highly valuable as it creates bifunctional molecules in a single step. More complex cascades involving carbonylation can also lead to the synthesis of unsaturated lactones, which are important structural motifs in many natural products. organic-chemistry.orgnih.govorganic-chemistry.orgmdpi.com The reaction typically proceeds through the formation of a palladium-hydride species, which adds across the alkyne. Subsequent CO insertion and reaction with an alcohol or the internal hydroxyl group yield the final product.

The table below illustrates a generalized scheme for the carbonylation of an acetylenic alcohol.

| Reactant | Reagents | Catalyst | Product Type |

| Acetylenic Alcohol | CO, ROH | Pd Complex | α,β-Unsaturated Ester |

| Acetylenic Alcohol | CO | Pd Complex | α,β-Unsaturated Lactone |

Isomerization Reactions (e.g., propargyl alcohols to enones)

Tertiary propargyl alcohols, including this compound, are known to undergo acid-catalyzed isomerization to form α,β-unsaturated carbonyl compounds. This transformation is known as the Meyer-Schuster rearrangement. wikipedia.orgorganicreactions.orgrsc.org The reaction mechanism involves the protonation of the hydroxyl group, followed by its elimination as water and a 1,3-shift of the protonated hydroxyl group to form an allenol intermediate. wikipedia.org This intermediate then tautomerizes to the more stable α,β-unsaturated ketone. organicreactions.org

In the case of this compound, the Meyer-Schuster rearrangement would yield 3,4-dimethyl-pent-3-en-2-one. A competing reaction, particularly for tertiary alcohols, is the Rupe rearrangement, which can lead to α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.orgmdpi.com The choice of catalyst and reaction conditions can influence the selectivity between these two pathways. organicreactions.orgresearchgate.net Modern methods often employ transition-metal catalysts (e.g., gold or vanadium complexes) under milder conditions to improve yields and selectivity. organicreactions.orgmdpi.com

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group in the presence of another. In this compound, the primary reactive sites are the terminal alkyne and the tertiary alcohol. Many transformations can be designed to selectively target one of these groups.

For example, the hydroxyl group can be selectively protected using a standard protecting group (e.g., as a silyl (B83357) ether). This allows for a wide range of reactions to be carried out on the alkyne, such as Sonogashira coupling or click chemistry, without interference from the alcohol. Subsequently, the protecting group can be removed to liberate the hydroxyl function for further transformations.

Conversely, the alkyne can be selectively reacted while leaving the hydroxyl group untouched. For instance, reactions that are specific to alkynes and are performed under neutral or basic conditions, such as certain metal-catalyzed additions, may not affect the alcohol. The ability to perform such chemoselective transformations significantly enhances the synthetic utility of this compound, allowing for its incorporation into more complex molecules through multi-step synthetic sequences. researchgate.net

Selective Reactions of Alkyne versus Hydroxyl Groups

The selective transformation of either the alkyne or the hydroxyl group in this compound is a key consideration in its synthetic applications. The choice of reagents and reaction conditions dictates which functional group will preferentially react.

In principle, the hydroxyl group can undergo reactions typical of tertiary alcohols, such as oxidation or substitution, while the terminal alkyne can participate in reactions like additions, coupling, and deprotonation-alkylation. nih.gov The chemoselectivity of these reactions is often governed by the nature of the catalyst and the reaction medium.

For instance, the oxidation of the hydroxyl group in propargyl alcohols to the corresponding carbonyl compounds can be achieved with high selectivity. nih.gov While specific studies on this compound are not abundant in the reviewed literature, general methodologies for the chemoselective oxidation of propargyl alcohols have been developed. These methods often employ catalytic systems that favor the oxidation of the alcohol over reaction with the alkyne.

Conversely, to promote reactions at the alkyne terminus while leaving the hydroxyl group intact, protection of the alcohol may be necessary. Common protecting groups for alcohols include silyl ethers or acetals, which can be introduced and later removed under specific conditions. study.comnist.gov Once protected, the alkyne can undergo a variety of transformations.

Rearrangements of tertiary propargylic alcohols, such as the Meyer-Schuster rearrangement, typically involve both the alkyne and the hydroxyl group, leading to the formation of α,β-unsaturated carbonyl compounds. nih.gov These reactions highlight the interplay between the two functional groups.

The table below summarizes the potential for selective reactions based on general principles of propargyl alcohol chemistry.

| Target Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Product |

| Alkyne | Addition (e.g., Halogenation) | Electrophilic Halogenating Agents | Dihaloalkene or Tetrahaloalkane |

| Coupling (e.g., Sonogashira) | Pd catalyst, Cu(I) co-catalyst, base | Substituted Alkyne | |

| Deprotonation-Alkylation | Strong base (e.g., n-BuLi), Alkyl halide | Internal Alkyne | |

| Hydroxyl | Oxidation | Selective oxidizing agents (e.g., MnO2) | α,β-Unsaturated Ketone |

| Protection | Silyl chlorides, Dihydropyran | Protected Alcohol | |

| Substitution (under acidic conditions) | Strong acids | Rearrangement products |

This table is based on general reactivity patterns of propargyl alcohols and may not represent experimentally verified reactions for this compound.

Selective Reactions of Alkyne versus Alkene Groups

The selective reaction of an alkyne versus an alkene group becomes relevant when this compound is first partially reduced to its corresponding alkene, 3,4-Dimethyl-pent-1-en-3-ol. The subsequent reactivity of the newly formed double bond in the presence of the hydroxyl group, or in a scenario where both a double and a triple bond might coexist, presents a chemoselectivity challenge.

Catalytic hydrogenation is a common method to reduce alkynes. libretexts.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve partial hydrogenation to the alkene without further reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example of a catalyst used for the syn-addition of hydrogen to an alkyne to form a cis-alkene. youtube.com

Once the alkene is formed, the molecule contains both a double bond and a hydroxyl group. The relative reactivity of these two groups will again depend on the subsequent reaction conditions. For instance, electrophilic addition reactions will preferentially occur at the electron-rich double bond.

The following table outlines the potential for selective hydrogenation of the alkyne in this compound to an alkene, and the subsequent potential for differentiation between the alkene and hydroxyl groups.

| Transformation | Reagents/Catalyst | Product | Key Considerations |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | 3,4-Dimethyl-pent-1-en-3-ol | Selective for alkyne reduction to a cis-alkene. |

| H₂, Pd/C (controlled) | 3,4-Dimethyl-pent-1-en-3-ol | Risk of over-reduction to the alkane. | |

| Reaction of Resulting Alkene | Electrophilic Addition (e.g., HBr) | HBr | Brominated alcohol |

| Reaction of Hydroxyl Group | Oxidation | PCC, PDC | Unsaturated ketone |

This table illustrates potential selective transformations based on established chemical principles.

Detailed research specifically outlining the selective reactions of the alkyne versus a generated alkene in this compound is limited in the surveyed literature. However, the principles of chemoselectivity in organic synthesis provide a strong framework for predicting the outcomes of such reactions.

Advanced Applications of 3,4 Dimethyl Pent 1 Yn 3 Ol in Complex Molecule Synthesis

Role as a Versatile Intermediate in Contemporary Organic Synthesis

The utility of 3,4-dimethyl-pent-1-yn-3-ol as a versatile intermediate stems from the reactivity of its two key functional groups: the hydroxyl (-OH) group and the ethynyl (B1212043) (-C≡CH) group. This bifunctionality allows for sequential or chemoselective reactions, making it a valuable component in multistep syntheses.

Classified as a non-heterocyclic building block and a terminal alkyne, it serves as a foundational component for constructing more elaborate molecular architectures. tcichemicals.com The terminal alkyne is particularly significant in modern organic chemistry, enabling its participation in powerful carbon-carbon bond-forming reactions. These include Sonogashira couplings, Glaser couplings, and copper-catalyzed azide-alkyne cycloadditions, commonly known as "click chemistry." tcichemicals.com This latter application is especially important for its efficiency and high yields in creating complex molecules. The tertiary alcohol moiety can be used for further functionalization, such as esterification, etherification, or as a directing group in stereoselective reactions.

Precursors for Pharmaceutically Relevant Scaffolds

The molecular framework of this compound is a recurring motif in various biologically active compounds, and it is widely identified as a key pharmaceutical intermediate. fishersci.ca Its structure allows for the introduction of diverse substituents and the construction of scaffolds that are central to medicinal chemistry.

Acetylenic alcohols are a critical class of intermediates in the synthesis of several antifungal agents. While a direct synthetic route from this compound to the allylamine (B125299) antifungal agent Terbinafine is not prominently documented in scientific literature, its structural motifs are highly relevant to the synthesis of other antifungal compounds. For instance, several widely used azole antifungals, which function by inhibiting the biosynthesis of ergosterol (B1671047) in fungi, feature a core structure derived from similar propargyl alcohol precursors. mdpi.com

The development of novel triazole-based antifungal agents often relies on building blocks containing a tertiary alcohol. nih.gov Compounds like Tebuconazole and Paclobutrazol, which contain a (4-chlorophenyl)-4,4-dimethyl-pentan-3-ol backbone, highlight the importance of this structural class in creating potent fungicidal agents. nih.gov The synthetic strategies for these molecules underscore the value of intermediates like this compound in accessing these complex and commercially significant targets.

The designation of this compound as a pharmaceutical intermediate confirms its role in the synthesis of a broader range of biologically active compounds beyond antifungals. fishersci.ca Chiral propargyl alcohols, of which this compound is a member, are privileged structures in medicinal chemistry. They are present in numerous natural products and are used to synthesize complex molecular targets with diverse therapeutic applications. The ability to modify both the alcohol and alkyne functionalities allows chemists to systematically alter a molecule's properties, such as solubility, binding affinity, and metabolic stability, which is a core activity in drug discovery.

Intermediate in Agrochemical Synthesis

The application of this compound and related structures extends into the field of agrochemicals. The structural backbone of this compound is found in several potent fungicides used to protect crops. As mentioned previously, Tebuconazole is a triazole fungicide used extensively in agriculture to treat pathogenic fungi on plants. nih.gov Similarly, Paclobutrazol, which shares the dimethyl-pentan-ol core, functions as both a fungicide and a plant growth retardant. nih.gov The synthesis of these and other agrochemicals benefits from the availability of versatile building blocks like this compound, which provide an efficient starting point for creating the complex molecular frameworks required for high efficacy.

Contributions to Advanced Materials Science

In the realm of materials science, the terminal alkyne group of this compound is its most significant feature. This functional group is a key component in conjugation chemistry and click chemistry reactions, which are widely used to create advanced polymers and functional materials. tcichemicals.com These reactions allow for the precise and efficient linking of molecular units to form polymers with tailored properties or to attach molecules to surfaces. The hydroxyl group offers an additional site for modification, enabling the creation of bifunctional materials or the attachment of the molecule to a polymer backbone while leaving the alkyne free for subsequent reactions.

Synthesis of Specialty and Fine Chemicals

This compound is a valuable reagent in the synthesis of specialty and fine chemicals—compounds produced in smaller volumes for specific, high-value applications. Its utility as a chemical building block allows for the creation of unique molecules for research and development purposes. tcichemicals.com Chemical suppliers provide this compound to early discovery researchers, underscoring its role in the exploration of new chemical entities and synthetic pathways. sigmaaldrich.com Its bifunctional nature allows it to be incorporated into a wide range of target molecules, from flavor and fragrance components to precursors for complex organic electronics.

Heterocyclic Compound Formation

The structure of this compound is well-suited for the synthesis of highly substituted heterocyclic systems, particularly oxazoles. Propargylic alcohols are known precursors for oxazole (B20620) synthesis through tandem reactions that involve an initial propargylation followed by cycloisomerization.

Detailed research findings indicate that these transformations can be efficiently catalyzed by various acids. For instance, a one-pot synthesis of substituted oxazoles has been developed using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst that promotes both the propargylation of an amide and the subsequent cycloisomerization. chemrxiv.orgmdpi.com Similarly, Lewis acids such as zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) have been shown to catalyze the tandem cycloisomerization/alkylation of N-(propargyl)arylamides to produce oxazole derivatives. rsc.orgnih.gov

In these reactions, the propargylic alcohol, this compound, would first react with an amide under acidic conditions. The hydroxyl group is protonated and eliminated as water, generating a stabilized carbocation that is then attacked by the amide nitrogen, forming a propargylated amide intermediate. The zinc or proton catalyst then activates the alkyne for an intramolecular 5-exo-dig cyclization, leading to the formation of the oxazole ring. rsc.org The use of a sterically hindered tertiary alcohol like this compound would result in a highly substituted oxazole, with the isopropyl and methyl groups providing significant steric bulk at one of the positions.

| Catalyst | Co-reactant | Reaction Type | Key Feature |

|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Amides | Propargylation/Cycloisomerization | Efficient one-pot synthesis. chemrxiv.orgmdpi.com |

| Zinc(II) triflate (Zn(OTf)₂) | N-(propargyl)arylamides | Tandem Cycloisomerization/Alkylation | Catalyst acts as both π and σ acid. rsc.orgnih.gov |

| Gold (Au) catalysts | Amides | Cycloisomerization | High efficiency under mild conditions. |

| Iron(III) chloride (FeCl₃) | Acetylenic amides | Cyclization | Mediates regiocontrolled synthesis. researchgate.net |

Preparation of Allenic Systems

The synthesis of allenes, compounds containing two cumulative double bonds, from this compound is primarily associated with the Meyer-Schuster rearrangement. libretexts.orgnist.gov This acid-catalyzed reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.net The key step of this rearrangement is the 1,3-hydroxyl shift, which proceeds through an allenol intermediate. libretexts.orgnist.gov This allenic intermediate subsequently tautomerizes to the more stable keto form.

For a tertiary alcohol like this compound, the Meyer-Schuster rearrangement competes with the Rupe rearrangement. nih.govchemicalbook.com The Rupe reaction also yields α,β-unsaturated ketones but proceeds through a different mechanism involving an enyne intermediate. nih.govnih.gov The choice of catalyst and reaction conditions can influence the reaction pathway. Milder conditions using transition metal-based or Lewis acid catalysts tend to favor the Meyer-Schuster rearrangement. nih.gov

The mechanism of the Meyer-Schuster rearrangement begins with the protonation of the hydroxyl group, followed by its elimination to form a propargyl cation. This cation rearranges to an allene (B1206475) carbocation, which is then attacked by water to form the allenol. This allenol is an unstable enol form of a ketone and quickly tautomerizes to the final α,β-unsaturated ketone product. By trapping the allenol intermediate or diverting the reaction pathway, the allenic system itself can be utilized in further synthetic steps. Direct synthesis of allenes from propargylic amines (formed from propargylic alcohols) mediated by catalysts like zinc iodide (ZnI₂) has also been reported, providing another route to these valuable structures.

| Reaction | Catalyst Type | Key Intermediate | Final Product |

|---|---|---|---|

| Meyer-Schuster Rearrangement | Strong acids, Lewis acids (e.g., Ru, Ag, InCl₃) | Allenol | α,β-Unsaturated aldehyde/ketone libretexts.orgnih.gov |

| Rupe Rearrangement | Strong protic acids (e.g., H₂SO₄) | Enyne | α,β-Unsaturated methyl ketone nih.govchemicalbook.comnih.gov |

| Direct Allenation | ZnI₂ (from propargylic amine) | Propargylic amine | 1,3-Disubstituted Allene |

Mechanistic and Theoretical Investigations of 3,4 Dimethyl Pent 1 Yn 3 Ol Reactions

Elucidation of Reaction Mechanisms

Detailed experimental studies elucidating the specific reaction mechanisms of 3,4-dimethyl-pent-1-yn-3-ol are not readily found in the current body of scientific literature. General mechanisms for reactions of tertiary alcohols and alkynes can be postulated, but their specific application to this molecule, including kinetic and thermodynamic data, remains uninvestigated. For instance, reactions such as acid-catalyzed hydration would likely proceed via a protonated intermediate, but the subsequent steps and potential rearrangements have not been explicitly studied for this compound.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool for investigating reaction mechanisms and molecular properties. However, specific computational studies on this compound are not prominently featured in published research.

Density Functional Theory (DFT) Studies

While Density Functional Theory (DFT) is a widely used method for studying electronic structure and reactivity in organic molecules, there is a notable absence of specific DFT studies focused on this compound in the scientific literature. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and predicting its behavior in various chemical transformations.

Quantum-Chemical Calculations

Similarly, broader quantum-chemical calculations that could provide insights into the geometry, vibrational frequencies, and thermochemical properties of this compound and its reaction intermediates are not available in published research. These calculations would be essential for a detailed theoretical understanding of its chemical behavior.

Analysis of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are undoubtedly influenced by a combination of electronic and steric factors. The electron-donating nature of the two methyl groups and the isopropyl group attached to the carbinol center would increase the electron density on the oxygen atom, potentially influencing its nucleophilicity. The steric bulk of these alkyl groups would also play a significant role in directing the approach of reagents, thereby affecting the stereoselectivity of any reactions at the chiral center. However, without specific experimental or computational data, a detailed analysis of these effects on the reactivity and selectivity of this particular molecule remains speculative.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms. This typically involves computational methods to locate saddle points on the potential energy surface and analyze their geometries and vibrational frequencies. Due to the lack of computational studies on the reactions of this compound, there is no available information on the characterization of transition states for any of its potential chemical transformations.

Spectroscopic Characterization in Mechanistic and Synthetic Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular structure can be assembled.

In the ¹H-NMR spectrum of 3,4-Dimethyl-pent-1-yn-3-ol, each set of chemically non-equivalent protons produces a distinct signal. The structure features several unique proton environments: the terminal alkyne proton (≡C-H), the hydroxyl proton (O-H), the methine proton (-CH), the tertiary methyl protons, and the two diastereotopic methyl protons of the isopropyl group.

The acetylenic proton is expected to appear as a sharp singlet, typically in the range of δ 2.0-3.0 ppm. The hydroxyl proton signal is also a singlet, but its chemical shift is variable and can be influenced by solvent, concentration, and temperature. The methine proton of the isopropyl group will appear as a multiplet due to coupling with the adjacent methyl protons. The methyl group attached to the same carbon as the hydroxyl group (C3) will be a singlet. The two methyl groups of the isopropyl substituent are diastereotopic and are expected to appear as two distinct doublets.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | Variable (e.g., 1.5-2.5) | Singlet (s) | 1H |

| ≡C-H | ~2.4 | Singlet (s) | 1H |

| -CH(CH₃)₂ | ~1.9 | Septet or Multiplet (m) | 1H |

| -C(OH)CH₃ | ~1.3 | Singlet (s) | 3H |

Note: Predicted values are based on typical chemical shift ranges and coupling patterns. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

The two sp-hybridized carbons of the alkyne group are expected to resonate at distinct chemical shifts, with the terminal carbon (≡C-H) appearing further downfield than the quaternary carbon (C≡C-). The sp³-hybridized carbon bearing the hydroxyl group (C-OH) will be observed in the typical range for tertiary alcohols. The remaining sp³ carbons—the methine and the three methyl groups—will appear in the aliphatic region of the spectrum. Due to the molecule's asymmetry, all seven carbon atoms are chemically distinct and should produce seven unique signals chemicalbook.com.

Table 2: Predicted ¹³C-NMR Data for this compound chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ≡C- | ~89 |

| ≡C -H | ~71 |

| -C (OH)- | ~72 |

| -C H(CH₃)₂ | ~38 |

| -C(OH)C H₃ | ~25 |

Note: Predicted values are based on typical chemical shift ranges. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis in Transformationslibretexts.orglibretexts.orgyoutube.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. For this compound, the key functional groups are the terminal alkyne and the tertiary alcohol.

The IR spectrum of this compound will exhibit characteristic absorption bands that serve as diagnostic markers. nist.gov The presence of the terminal alkyne is confirmed by two distinct peaks: a sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H bond stretch and a weaker, sharp absorption in the 2100-2260 cm⁻¹ region corresponding to the C≡C triple bond stretch. libretexts.orgorgchemboulder.com The tertiary alcohol functional group is identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H bond stretching vibration. utdallas.edumasterorganicchemistry.com The broadness of this peak is due to hydrogen bonding. C-H stretching vibrations from the methyl and methine groups are also expected in the 2850-2960 cm⁻¹ range. libretexts.org

In synthetic transformations, IR spectroscopy is invaluable for monitoring the disappearance of these functional groups or the appearance of new ones. For example, in a reaction that consumes the alkyne, the peaks at ~3300 cm⁻¹ and ~2150 cm⁻¹ would disappear. Similarly, if the alcohol is oxidized to a ketone, the broad O-H band would vanish and a new, strong, sharp peak would appear around 1715 cm⁻¹ for the C=O stretch.

Table 3: Characteristic IR Absorption Bands for this compound nist.gov

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | ~3400-3500 | Strong, Broad |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyl | C-H stretch | ~2870-2970 | Strong |

Mass Spectrometry (MS) for Product Identificationlibretexts.orglibretexts.orglibretexts.org